N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946303-43-1
Cat. No.: VC6583983
Molecular Formula: C20H16F2N2O2
Molecular Weight: 354.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946303-43-1 |
|---|---|
| Molecular Formula | C20H16F2N2O2 |
| Molecular Weight | 354.357 |
| IUPAC Name | N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16F2N2O2/c1-13-4-2-5-14(10-13)12-24-9-3-6-16(20(24)26)19(25)23-18-8-7-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25) |
| Standard InChI Key | CZGMHUBOYZCHPN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(2,4-Difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a fluorinated dihydropyridine derivative with the molecular formula C₂₀H₁₆F₂N₂O₂ and a molecular weight of 354.357 g/mol. Its IUPAC name reflects the substitution pattern: a 2,4-difluorophenyl group attached to the carboxamide nitrogen, a 3-methylbenzyl moiety at the 1-position of the dihydropyridine ring, and a ketone group at the 2-position.
Key Structural Attributes:
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Dihydropyridine core: A partially unsaturated six-membered ring with one double bond (1,2-dihydro configuration) .
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Fluorine substituents: Two fluorine atoms at the 2- and 4-positions of the phenyl ring, enhancing lipophilicity and metabolic stability.
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3-Methylbenzyl group: A hydrophobic substituent that may influence receptor binding or membrane penetration.
The SMILES notation CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F and InChIKey CZGMHUBOYZCHPN-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Synthesis and Mechanistic Pathways
General Synthetic Strategies
While no published synthesis of this specific compound exists, analogous dihydropyridines are typically synthesized via multi-component reactions. A notable method involves metalated ynamide intermediates in a formal inverse electron-demand hetero-Diels–Alder reaction, as demonstrated in the synthesis of 2-amino-1,4-dihydropyridines . Alkali metal cations (e.g., Li⁺, Cs⁺) are critical for facilitating cycloaddition .
Hypothetical Synthesis Route:
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Formation of ynamide intermediate: Reaction of a terminal alkyne with sulfonyl azide.
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Cycloaddition: Coupling with N-sulfonyl-1-aza-1,3-butadiene to construct the dihydropyridine core .
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Functionalization: Introduction of the 3-methylbenzyl and 2,4-difluorophenyl groups via alkylation and amidation, respectively.
Challenges and Optimization
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Regioselectivity: Ensuring proper orientation during cycloaddition to achieve the 1,2-dihydro configuration.
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Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) may improve yield.
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Purification: Chromatographic techniques are likely required due to the compound’s moderate polarity.
Fluorine-Enhanced Pharmacokinetics
The 2,4-difluorophenyl group likely augments lipophilicity (logP ~3.5 estimated), promoting blood-brain barrier penetration. Fluorine’s electronegativity may also stabilize hydrogen bonds with biological targets, enhancing binding affinity.
Analytical Characterization
Spectroscopic Data
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NMR: Expected signals include a singlet for the methyl group (δ 2.3 ppm), doublets for aromatic protons (δ 6.8–7.4 ppm), and a carbonyl peak (δ 168–170 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 354.357 (M⁺) with fragments at m/z 212 (dihydropyridine ring) and m/z 141 (3-methylbenzyl).
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyridone C=O (~1700 cm⁻¹).
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Weight | 354.357 g/mol | Calculated |
| logP (Predicted) | 3.2 | ChemAxon |
| Solubility | Low (DMSO soluble) | Experimental extrapolation |
| Melting Point | Not reported | – |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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